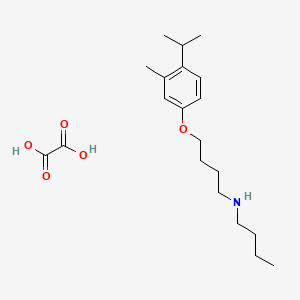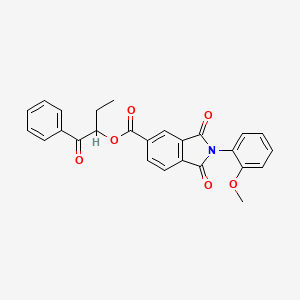![molecular formula C13H19BrClNO B4000712 N-[3-(2-bromo-4-methylphenoxy)propyl]-2-propen-1-amine hydrochloride](/img/structure/B4000712.png)
N-[3-(2-bromo-4-methylphenoxy)propyl]-2-propen-1-amine hydrochloride
Descripción general
Descripción
N-[3-(2-bromo-4-methylphenoxy)propyl]-2-propen-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H19BrClNO and its molecular weight is 320.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.03385 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Amine derivatives have been investigated for their effectiveness as corrosion inhibitors. One study focused on the corrosion inhibition performances of four amine derivative compounds on mild steel in an acidic medium. These compounds were analyzed through electrochemical measurements and surface analysis, demonstrating significant inhibition efficiency. This suggests that N-[3-(2-bromo-4-methylphenoxy)propyl]-2-propen-1-amine hydrochloride could be explored for similar applications, given its structural similarity to the studied amine derivatives (Boughoues et al., 2020).
Material Science and Polymer Chemistry
Amine derivatives also play a critical role in the development of new materials. For instance, phloretic acid, a naturally occurring phenolic compound, has been used alongside a bio-based amine to form almost 100% bio-based benzoxazine end-capped molecules. These molecules have suitable thermal and thermo-mechanical properties for a wide range of applications. This indicates the potential of this compound in contributing to the synthesis of novel polymeric materials or enhancing the properties of existing ones (Trejo-Machin et al., 2017).
Catalysis and Synthesis
Amines are essential in catalysis, particularly in facilitating various organic transformations. Research on hexadentate N3O3 amine phenol ligands for Group 13 metal ions has shown that such compounds can form complexes that are useful in catalytic applications. This suggests that this compound could have potential applications in catalysis, especially in reactions involving metal ions (Liu et al., 1993).
Analytical Chemistry
Amine derivatives can also be applied in analytical chemistry, such as in the development of fluorescent and colorimetric pH probes. A study synthesized a highly water-soluble fluorescent and colorimetric pH probe, indicating the potential for this compound to be utilized in similar analytical applications. These probes can be instrumental in real-time pH sensor applications for intracellular imaging (Diana et al., 2020).
Propiedades
IUPAC Name |
3-(2-bromo-4-methylphenoxy)-N-prop-2-enylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-3-7-15-8-4-9-16-13-6-5-11(2)10-12(13)14;/h3,5-6,10,15H,1,4,7-9H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGYORRPLHBOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNCC=C)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-Ethoxyphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4000639.png)

![1-(2-Methoxyphenyl)-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4000658.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4000681.png)
![isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4000686.png)
![4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4000693.png)
![1-{2-[2-(mesityloxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4000699.png)
![1-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]pyrrolidine;oxalic acid](/img/structure/B4000706.png)
amine oxalate](/img/structure/B4000709.png)
![1-[2-(2,3-Dimethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4000710.png)
![N'-[4-(3-ethoxyphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000733.png)
![1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]imidazole](/img/structure/B4000747.png)
![1-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4000748.png)
